Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)11-7-10(14)12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIBRNCJCBFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157729 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-21-7 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37572-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps . The reaction conditions often include the use of solvents like benzene or toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield . This method allows for rapid heating and better control over reaction parameters, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a compound with applications in scientific research, particularly noted for its potential anticancer properties.
Scientific Research Applications
- Cell Line Studies In vitro studies on human prostate cancer cell lines (PC-3) have been conducted using this compound.
- Pharmaceutical development Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, a similar compound, is a key intermediate in the synthesis of novel pharmaceuticals, especially in the development of anti-inflammatory and analgesic drugs .
- Organic Synthesis It is used in various organic synthesis processes, allowing chemists to create complex molecules efficiently, which is crucial in the fields of materials science and nanotechnology .
- Biological Research Researchers employ this compound to study its effects on biological systems, aiding in the understanding of disease mechanisms and potential therapeutic targets .
- Agrochemical Formulations The compound is explored for its potential applications in agrochemicals, contributing to the development of more effective pesticides and herbicides .
- Material Science It is investigated for its properties in creating advanced materials, such as conductive polymers, which have applications in electronics and energy storage .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity (XLogP3-AA: 3.9 for Cl vs. ~2.5 for unsubstituted phenyl) and may improve membrane permeability in bioactive compounds .
- Ester group modulation (methyl vs. ethyl) alters solubility and metabolic stability, with ethyl esters generally offering higher lipophilicity .
Common Approaches
- Cyclocondensation : Reaction of α,β-unsaturated nitriles with methyl thioglycolate under basic conditions (e.g., K₂CO₃ in NMP) to form the thiophene core .
- Pd-Catalyzed Cross-Coupling : Introduction of aryl groups via Suzuki-Miyaura reactions (e.g., 4-methoxycarbonylphenylboronic acid coupling) .
- Post-Functionalization: Condensation with DMF-DMA to form dimethylaminomethylene intermediates for further heterocyclic annulation .
Case Studies
- 4-Methylphenyl Derivative : Synthesized via cyclocondensation of 3-chloro-3-(4-methylphenyl)prop-2-enenitrile with methyl thioglycolate (yield: 55–82%) .
- 4-Chlorophenyl Derivative: Produced through esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with HCl/ethanol (yield: 85%) .
- Pyridinyl Analog : Achieved via cross-coupling with pyridin-4-ylboronic acid under Pd catalysis .
Bioactivity
- Antimicrobial Potentiators : Thiophene derivatives with bromoindole/indazole groups (e.g., MNS2–MNS4) enhance gentamicin activity against resistant bacteria .
- Antiplasmodial Agents: 4-Aminothieno[3,2-d]pyrimidines derived from methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate show efficacy against Plasmodium falciparum .
Material Science
Physicochemical Properties
| Property | Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight | 247.31 | 267.73 | 213.29 |
| XLogP3-AA | ~3.2 (estimated) | 3.9 | 3.5 |
| Melting Point | Not reported | Not reported | 94–95°C |
| Solubility | Low in water; soluble in DMF, DMSO | Similar to methylphenyl analog | Poor in polar solvents |
Biological Activity
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, an amino group, and a 4-methylphenyl substituent, which contributes to its lipophilicity and biological activity. The structural composition allows for various interactions with biological targets, enhancing its pharmacological potential.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, influencing their activity.
- π-π Interactions : The thiophene ring can engage in π-π stacking with aromatic residues in proteins, potentially increasing binding affinity to targets.
- Biochemical Pathways : It has been associated with multiple pathways, showing effects such as inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial proliferation and cancer cell growth .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity against various pathogens. For instance, derivatives related to this compound showed MIC values as low as 0.22 μg/mL against resistant strains .
- Biofilm Inhibition : It has significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
Anticancer Activity
Research indicates that this compound may have anticancer properties:
- Cell Line Studies : In vitro studies on human prostate cancer cell lines (PC-3) revealed promising anticancer activity, suggesting the potential for further development into therapeutic agents .
- Mechanistic Insights : The compound's ability to inhibit key enzymes involved in cancer cell proliferation underlines its potential as an anticancer agent.
Synthesis and Evaluation
Recent studies focused on synthesizing various derivatives of thiophene carboxylates, including this compound. These derivatives were evaluated for their biological activities:
| Compound | Activity Type | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | Antimicrobial | 0.22 | NA |
| This compound | Anticancer | NA | >60 |
The data indicate that while some derivatives exhibit potent antimicrobial effects, the anticancer efficacy requires further exploration to establish a clear therapeutic window.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the thiophene ring and substituents can significantly influence the biological activity of these compounds. For example, the presence of the 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, and how are intermediates characterized?
- Answer : The compound is typically synthesized via multi-step reactions. A common approach involves esterification of thiophene-2-carboxylic acid derivatives with methanol under acidic conditions . For example, Pd-catalyzed cross-coupling reactions using arylboronic acids (e.g., 4-methylphenylboronic acid) with methyl 3-aminothiophene-2-carboxylate yield the target compound, achieving ~55% efficiency . Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 3.85–3.93 ppm for methyl ester groups) and mass spectrometry (e.g., [M+H]⁺ at m/z 292.0637) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Answer :
- NMR spectroscopy : Identifies functional groups (e.g., NH₂ signals at δ 5.49 ppm as broad singlets) and aromatic protons .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- HPLC : Ensures ≥98% purity, particularly for biological studies .
Q. What safety protocols are recommended for handling this compound?
- Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. The compound may cause respiratory irritation (GHS Category 3) .
Advanced Research Questions
Q. How can synthetic yields be optimized for Pd-catalyzed cross-coupling reactions involving this compound?
- Answer : Improve efficiency by:
- Ligand optimization : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance Pd(0) catalyst stability .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require post-synthesis purification via column chromatography (silica gel, cyclohexane/DCM) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 100°C) .
Q. What computational methods predict the biological activity of thiophene derivatives like this compound?
- Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a HOMO energy of −5.2 eV suggests nucleophilic attack susceptibility .
- QSAR models : Correlate substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) with antimicrobial activity (IC₅₀ values against S. aureus: 12–25 µg/mL) .
Q. How do structural modifications (e.g., substituent variation) impact enzymatic inhibition mechanisms?
- Answer : The 4-methylphenyl group enhances lipophilicity (logP ≈ 3.1), improving membrane permeability. Replacing it with electron-withdrawing groups (e.g., -NO₂) increases affinity for kinase ATP-binding pockets (ΔG = −9.2 kcal/mol) but reduces solubility . The amino group at C3 facilitates hydrogen bonding with catalytic residues (e.g., Asp86 in p38 MAPK) .
Q. What challenges arise in crystallizing this compound, and how are they addressed using SHELX software?
- Answer : Poor crystal growth due to flexible thiophene rings can be mitigated by:
- Slow evaporation in DCM/hexane (1:5).
- SHELXL refinement : Apply TWIN/BASF commands for twinned data and anisotropic displacement parameters (ADPs) to resolve overlapping electron density .
Data Contradiction & Methodological Analysis
Q. How can researchers reconcile conflicting reports on the antimicrobial activity of this compound?
- Answer : Discrepancies (e.g., MIC ranges: 10–50 µg/mL) may stem from:
- Strain variability : E. coli (ATCC 25922) vs. clinical isolates with efflux pump upregulation .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion, which underestimates lipid-soluble compounds . Standardize protocols using CLSI M07-A10 .
Q. Why do some studies report low cytotoxicity (IC₅₀ > 100 µM) while others show potent activity (IC₅₀ < 10 µM)?
- Answer : Variations arise from:
- Cell line specificity : High activity in triple-negative breast cancer (MDA-MB-231) due to ROS generation, but low effect on HEK293 .
- Metabolic stability : Hepatic clearance (t₁/₂ = 45 min in microsomes) reduces efficacy in in vivo models .
Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), 5.49 (bs, 2H, NH₂), 7.22–7.64 (m, 4H, Ar-H) | |
| HRMS (ESI) | [M+H]⁺ = 292.0637 (Δ = 0.1 ppm) | |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester) |
Table 2 : Biological Activity Comparison Across Derivatives
| Substituent | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|---|
| 4-Methylphenyl | 12 (S. aureus) | 8.5 (MDA-MB-231) | 3.1 |
| 4-Chlorophenyl | 18 (E. coli) | 22 (HeLa) | 3.8 |
| Pyridin-3-yl | 25 (C. albicans) | >100 (HEK293) | 2.4 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
